
Methyl 2-(3,4-dimethoxyphenyl)acetate
Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)acetate is a methyl ester derived from (3,4-dimethoxyphenyl)acetic acid. Its structure consists of a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an acetic acid moiety esterified with methanol. While its exact molecular formula is inferred as C₁₁H₁₄O₄ (based on the parent acid, C₁₀H₁₂O₄ ), the compound is recognized as a key intermediate in pharmaceutical and organic synthesis. For instance, it is listed in specialty chemical catalogs for research applications , highlighting its role in drug development.
The compound is synthesized via esterification of (3,4-dimethoxyphenyl)acetic acid with methanol, a reaction typically achieving high yields (e.g., 90% in analogous ester preparations ). Its structural features, including the electron-donating methoxy groups, influence its reactivity and solubility, making it suitable for further functionalization in medicinal chemistry.
Preparation Methods
Fischer Esterification: Acid-Catalyzed Synthesis
The Fischer esterification method involves reacting 2-(3,4-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent dehydration to form the ester .
Procedure :
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Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (5.0 mol), H₂SO₄ (0.1 mol).
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Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions. Water removal via a Dean-Stark trap improves yield by shifting equilibrium.
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.
Characterization :
This method is favored for its simplicity and scalability but requires careful control of water content to maximize efficiency.
Phase-Transfer Catalyzed Alkaline Esterification
A modified approach employs phase-transfer catalysis (PTC) to enhance reaction kinetics under mild conditions. This method utilizes a biphasic system (toluene-water) with tetrabutylammonium bromide (TBAB) as the catalyst and potassium hydroxide (KOH) as the base .
Procedure :
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Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (4.0 mol), TBAB (0.04 mol), KOH (0.15 mol).
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Conditions : Reflux at 80°C for 2 hours with vigorous stirring.
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Workup : Phase separation, washing with brine, and recrystallization from ethanol.
Optimization Insights :
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Catalyst Loading : TBAB at 4 mol% relative to the acid achieves optimal interfacial activity.
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Solvent Choice : Toluene improves ester solubility and minimizes side reactions.
This method reduces energy consumption and reaction time compared to traditional Fischer esterification, making it suitable for industrial applications.
Lithium Hydroxide-Mediated Synthesis
A third method, adapted from green chemistry principles, uses lithium hydroxide (LiOH) in a toluene-methanol system. This approach avoids strong acids and leverages mild basic conditions for esterification .
Procedure :
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Reactants : 2-(3,4-Dimethoxyphenyl)acetic acid (1.0 mol), methanol (3.0 mol), LiOH (0.1 mol).
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Conditions : Reflux at 60°C for 12 hours under nitrogen.
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Workup : Filtration, solvent evaporation, and recrystallization from dichloromethane-ethyl acetate.
Advantages :
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Environmental Impact : Eliminates corrosive acids, reducing waste toxicity.
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Byproduct Management : Lithium salts are easily removed via aqueous washes.
Comparative Analysis of Methods
Parameter | Fischer Esterification | PTC Method | LiOH Method |
---|---|---|---|
Catalyst | H₂SO₄/HCl | TBAB/KOH | LiOH |
Temperature (°C) | 65–70 | 80 | 60 |
Reaction Time (h) | 6–8 | 2 | 12 |
Yield (%) | 85–90 | 92–95 | 88–90 |
Scalability | High | Industrial | Moderate |
Key Observations :
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The PTC method offers the highest yield and shortest reaction time, ideal for bulk production.
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LiOH-mediated synthesis aligns with green chemistry goals but requires longer durations.
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Fischer esterification remains a reliable bench-scale approach due to its procedural simplicity .
Mechanistic Insights and Side Reactions
Esterification proceeds via nucleophilic acyl substitution, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for methanol attack. Common side reactions include:
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Transesterification : Minimized by using excess methanol.
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Acid Dehydration : Mitigated by controlling temperature and avoiding prolonged heating.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
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Alkaline hydrolysis (saponification) :
Treatment with KOH in ethanol-water (50% v/v) at 78°C for 6 hours produces 3,4-dimethoxyphenylacetic acid . -
Acidic hydrolysis :
Heating with HCl or H₂SO₄ in aqueous methanol generates the same acid .
Reduction Reactions
The ester group is reduced to primary alcohols under specific conditions:
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Lithium Aluminum Hydride (LiAlH₄) :
Reduction in tetrahydrofuran (THF) at 0°C yields 3,4-dimethoxyphenylethanol . -
Catalytic hydrogenation :
Hydrogen gas with palladium catalysts selectively reduces the ester to alcohol under mild conditions .
Oxidation Reactions
Controlled oxidation modifies the aromatic or aliphatic regions:
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Benzylic oxidation :
Using CrO₃ or KMnO₄ in acidic media oxidizes the α-carbon to a ketone, forming 3,4-dimethoxyacetophenone derivatives . -
Aromatic ring oxidation :
Strong oxidants like nitric acid can demethylate methoxy groups, yielding catechol derivatives .
Cycloaddition and Ring Formation
The compound participates in cycloaddition reactions to generate heterocyclic systems:
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[3+2] Cycloaddition with epoxides :
In the presence of Lewis acids (e.g., BF₃·Et₂O), it reacts with epoxides to form tetrahydrofuran derivatives with high regio- and stereoselectivity .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic ring or ester group:
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Nucleophilic substitution of methoxy groups :
Demethoxylation under acidic conditions (e.g., H₂SO₄) replaces methoxy groups with hydroxyl groups . -
Formation of nitriles :
Reaction with hydroxylamine hydrochloride (HONH₂·HCl) and subsequent dehydration produces 3,4-dimethoxyphenylacetonitrile .
Functional Group Transformations
The ester group serves as a handle for further derivatization:
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Hydrazinolysis :
Reacting with hydrazine hydrate in ethanol yields the corresponding hydrazide, a precursor for heterocyclic syntheses . -
Transesterification :
Methanol exchange with higher alcohols (e.g., benzyl alcohol) under acid catalysis produces bulkier esters .
Comparative Reactivity Table
Mechanistic Insights
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Ester reactivity : The carbonyl group’s electrophilicity facilitates nucleophilic attack (e.g., hydrolysis, hydrazinolysis).
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Aromatic ring activation : Methoxy groups direct electrophilic substitution to the para position, enabling regioselective modifications .
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Steric effects : Bulky substituents on the aromatic ring influence reaction rates and pathways .
Scientific Research Applications
Organic Synthesis
Methyl 2-(3,4-dimethoxyphenyl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations enables chemists to create compounds with desired properties for further research and industrial applications.
Biological Research
The compound's structure allows it to interact with biological systems, making it useful for biochemical studies. It has been utilized in:
- In Vitro Studies : As a labeled compound in cell culture studies to investigate metabolic pathways.
- Mitochondrial Respiration Assays : Its metabolite, homoveratric acid, has been shown to inhibit brain mitochondrial respiration, providing insights into brain metabolism and potential therapeutic targets for neurodegenerative diseases .
Pharmaceutical Development
This compound is employed as a precursor in the synthesis of various pharmaceuticals. Notably, it is involved in the production of methyldopa, an important antihypertensive agent . The compound's reactivity allows for modifications that lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study 1: Isochromanone Synthesis
A study demonstrated the reaction of this compound with formaldehyde under acidic conditions to produce isochromanones. This reaction was optimized for yield and purity, showcasing the compound's utility as a building block for more complex structures used in medicinal chemistry.
Case Study 2: Neuroprotective Effects
Research investigating the effects of homoveratric acid on mitochondrial function highlighted its potential neuroprotective properties. The study utilized this compound as a starting material to explore its biochemical interactions and effects on brain metabolism .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in various chemical transformations |
Biological Research | Labeled compound for metabolic studies | Interacts with biological systems; inhibits mitochondrial respiration |
Pharmaceutical Development | Precursor for drugs like methyldopa | Essential for developing antihypertensive medications |
Mechanism of Action
The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)acetate depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be monitored to study enzyme activity . In drug synthesis, the compound’s ester group can be hydrolyzed to release the active drug molecule, which then interacts with its molecular targets, such as receptors or enzymes, to exert its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of methyl 2-(3,4-dimethoxyphenyl)acetate with structurally or functionally related compounds:
Key Distinctions
- Substituent Effects : Compared to the dichloro derivative , the methoxy groups in the target compound enhance solubility in organic solvents and reactivity in electrophilic substitutions.
- Biological Relevance : While verapamil directly exploits the 3,4-dimethoxyphenyl group for calcium channel blocking, the target ester serves as a synthetic precursor for similar pharmacophores.
- Synthetic Utility : The α-keto analogue undergoes dirhodium-catalyzed cyclopropanation , whereas the target ester is more suited for nucleophilic acyl substitutions due to its unmodified acetate chain.
Pharmacological Potential
- Structural Motif in Drugs : The 3,4-dimethoxyphenyl group is critical in verapamil’s activity , implying that the target ester could be a precursor for cardiovascular or neuroactive agents.
Biological Activity
Methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that has garnered interest due to its potential biological activities, particularly in the areas of anticancer and anti-inflammatory effects. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction between 3,4-dimethoxyphenylacetic acid and methanol in the presence of an acid catalyst. This method allows for high yields and purity of the desired ester compound. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. For instance, a study evaluated its cytotoxic effects on hepatocellular carcinoma (HepG2) cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 1.38 μM, indicating potent activity against these cancer cells .
Mechanism of Action:
- Cell Cycle Arrest: Treatment with this compound resulted in G2/M phase arrest in HepG2 cells, as evidenced by flow cytometry analysis. The percentage of cells in the G2/M phase increased significantly compared to untreated controls .
- Apoptosis Induction: The compound was also shown to induce apoptosis by promoting mitochondrial membrane potential dissipation and altering the expression levels of apoptotic markers such as p53 and Bax while decreasing Bcl-2 levels .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models. For example, compounds derived from similar structures demonstrated significant inhibition of neutrophil oxidative burst and reduced levels of inflammatory mediators .
Case Studies
-
HepG2 Cell Line Study:
- Objective: To assess the cytotoxic effects of this compound.
- Findings: The compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
- Neutrophil Activation Study:
Data Tables
Property | Value |
---|---|
IC50 (HepG2) | 1.38 μM |
Cell Cycle Phase Arrest | G2/M Phase |
Increase in p53 Level | 8.91-fold |
Decrease in Bcl-2 Level | 5.58-fold |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 2-(3,4-dimethoxyphenyl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 3,4-dimethoxyphenylacetic acid with methanol under acidic catalysis. A common method involves refluxing the acid in methanol with concentrated sulfuric acid (1–2% v/v) for 4–6 hours, followed by neutralization and recrystallization . Optimization includes:
- Catalyst selection : H₂SO₄ vs. HCl; H₂SO₄ yields higher purity (≥95%) due to stronger protonation of the carbonyl.
- Solvent : Methanol is preferred for its nucleophilicity and miscibility.
- Temperature : Reflux (65–70°C) balances reaction rate and side-product minimization.
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Characterization involves:
- 1H/13C NMR : Confirms ester linkage (δ ~3.6–3.8 ppm for OCH₃, δ ~3.7 ppm for COOCH₃) and aromatic protons (δ 6.7–7.1 ppm for 3,4-dimethoxy substitution) .
- IR spectroscopy : C=O stretch at ~1730–1740 cm⁻¹ for esters .
- Mass spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 224.1 (calc. 224.2) .
Contradictions in spectral data (e.g., split signals in NMR due to rotamers) are resolved using variable-temperature NMR or 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can esterification side reactions (e.g., transesterification or hydrolysis) be mitigated during synthesis?
Side reactions are minimized by:
- Anhydrous conditions : Use of molecular sieves or dry solvents to prevent hydrolysis .
- Catalyst control : Avoiding excess H₂SO₄ (>2% v/v) reduces acid-catalyzed decomposition.
- Temperature modulation : Lower temperatures (40–50°C) for acid-sensitive intermediates .
For example, in the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, maintaining a pH >5 during workup prevents retro-aldol reactions .
Q. How do computational tools (e.g., GUSAR) predict the toxicity of this compound derivatives?
Toxicity prediction involves:
- QSAR modeling : GUSAR uses fragment descriptors to estimate LD₅₀ values. For example, triazole-thioacetic acid derivatives of this compound showed predicted LD₅₀ values of 250–500 mg/kg (oral, rat), aligning with moderate toxicity .
- Metabolite analysis : Metabolites like 2-(3,4-dimethoxyphenyl)acetaldehyde (from oxidative cleavage) may contribute to hepatotoxicity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) are addressed by:
- Dose-response profiling : Testing concentrations from 1–100 μM to identify biphasic effects.
- Redox environment control : Adding antioxidants (e.g., ascorbate) to isolate compound-specific activity .
- Structural analogs : Comparing with Homoveratric acid (3,4-dimethoxyphenylacetic acid) clarifies substituent effects .
Q. How are regioselectivity challenges addressed in functionalizing the 3,4-dimethoxyphenyl ring?
Regioselective modifications (e.g., nitration or halogenation) require:
- Protecting groups : Acetylation of the ester to prevent electrophilic attack on the methoxy groups .
- Directed ortho-metalation : Using LiTMP to deprotonate the ring at specific positions .
Methodological Recommendations
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILOFCBIBDMHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065982 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-79-1 | |
Record name | Methyl 2-(3,4-dimethoxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15964-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dimethoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (3,4-dimethoxyphenyl)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUW5AW3B4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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